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Compound of Interest
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4-methoxy-N-(4-

methylcyclohexyl)benzamide

CAS No.: 710291-33-1

Cat. No.: B12520555

Get Quote

Executive Summary
In the landscape of epigenetic modulation, N-substituted benzamides (e.g., Entinostat,

Chidamide) represent a critical evolution from the first-generation hydroxamic acids (e.g.,

Vorinostat/SAHA). While hydroxamates offer broad-spectrum "pan-HDAC" inhibition, they

suffer from poor pharmacokinetics (rapid clearance) and lack of isoform selectivity.[1]

The Benzamide Advantage:

Selectivity: High specificity for Class I HDACs (1, 2, and 3) by exploiting the enzyme's

internal "foot pocket."[2]

Kinetics: "Slow-tight" binding mechanism resulting in prolonged pharmacodynamic effects

despite lower plasma concentrations (long residence time).

Stability: Superior metabolic stability compared to the labile hydroxamate group.
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This guide compares the performance of benzamide derivatives against the hydroxamate

standard, providing experimental protocols to validate their distinct kinetic profiles.

Mechanistic Distinction: The "Foot Pocket" &
Binding Kinetics[3]
The defining feature of N-substituted benzamides is their binding mechanism. Unlike

hydroxamates, which act as fast-on/fast-off chelators, benzamides induce a conformational

change in the HDAC enzyme.

Structural Mechanism
Hydroxamates (Vorinostat): The hydroxamic acid group acts as a bidentate chelator of the

active site Zinc (

). It sits superficially in the pocket.

Benzamides (Entinostat): The 2-aminobenzamide moiety acts as a monodentate chelator.

Crucially, the scaffold extends into an internal cavity known as the "foot pocket" (present in

HDAC 1, 2, 3).[2] Accessing this pocket requires the rotation of a specific Tyrosine residue

(e.g., Tyr306 in HDAC2), creating a "slow-on" kinetic profile and a highly stable, isomerized

enzyme-inhibitor complex (

).

Kinetic Pathway Visualization
The following diagram illustrates the kinetic divergence between the two classes.
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Figure 1: Kinetic differentiation. Hydroxamates cycle rapidly between free and bound states.

Benzamides undergo a secondary isomerization step (

) involving the "foot pocket," leading to essentially irreversible inhibition on biological
timescales.

Comparative Performance Data
The following data synthesizes performance metrics from key literature sources comparing

Entinostat (Benzamide) against Vorinostat (Hydroxamate).
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Feature
Entinostat
(Benzamide)

Vorinostat
(Hydroxamate)

Performance
Verdict

Primary Targets HDAC 1, 2, 3 (Class I)
Pan-HDAC (Class I, II,

IV)

Benzamide: Superior

for targeted therapy

(less off-target

toxicity).[3]

Potency (

)
~200 nM (HDAC 1) ~10 nM (HDAC 1)

Hydroxamate: Higher

potency in vitro, but

misleading due to

kinetics.

Half-life (

)
~100 hours (Human) ~2 hours (Human)

Benzamide: Allows

weekly dosing vs.

daily for Vorinostat.

Binding Kinetics
Slow association /

Slow dissociation

Fast association / Fast

dissociation

Benzamide: High

residence time

ensures target

suppression after drug

clearance.

Mutagenicity
Generally Ames

Negative
Ames Positive

Benzamide: Better

safety profile for long-

term use.

Cellular

Shift

Significant shift with

pre-incubation
Minimal shift

Benzamide: Requires

specific assay

protocols (see Section

4).
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Critical Insight: Do not judge Benzamides solely by standard

values. Their potency increases over time as the

complex forms. A standard 10-minute assay will drastically underestimate

Benzamide potency.

Experimental Protocol: Time-Dependent Inhibition
Assay
As an Application Scientist, you cannot treat Benzamides like standard inhibitors. You must

validate the Slow-Tight Binding mechanism. The following protocol is designed to measure the

shift, a hallmark of this chemical class.

Reagents & Setup
Enzyme: Recombinant Human HDAC1 or HDAC3 (avoid crude nuclear extracts to ensure

kinetic clarity).

Substrate: Fluorogenic Boc-Lys(Ac)-AMC (Standard) or MAL (fluorophore-conjugated).

Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM

, 0.1 mg/mL BSA.

Compounds: Entinostat (Test), Vorinostat (Control).[4]

Workflow Visualization
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Figure 2: Time-Dependent Inhibition Workflow. Comparing Path A (0 min) and Path B (180 min)

is mandatory for Benzamide characterization.

Step-by-Step Methodology
Preparation: Dilute HDAC enzyme to 2x final concentration in assay buffer. Prepare inhibitor

serial dilutions (e.g., 10

M to 0.1 nM) in buffer containing <1% DMSO.

Pre-Incubation (The Critical Step):

Plate A (No Pre-incubation): Add substrate immediately after mixing Enzyme and Inhibitor.
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Plate B (Equilibrium): Mix Enzyme and Inhibitor. Incubate at 25°C for 3 to 4 hours. This

allows the Benzamide to access the foot pocket and form the

complex.

Reaction: Add fluorogenic substrate (at

concentration) to initiate the reaction.

Detection: Monitor fluorescence kinetics for 30 minutes (linear range). Calculate the slope

(reaction rate).

Analysis: Plot % Activity vs. Log[Inhibitor].

Result: Vorinostat curves for Plate A and B will overlay (Fast binding).

Result: Entinostat curve for Plate B will shift left (lower

) by 5-10 fold compared to Plate A.

Synthesis & SAR Implications
For researchers developing new N-substituted benzamide derivatives, the Structure-Activity

Relationship (SAR) data highlights three zones of optimization:

The Zinc Binding Group (ZBG): The 2-amino group is essential. Acetylation or removal of this

amine destroys potency. It coordinates Zn2+ alongside the carbonyl oxygen.[5][6]

The Linker: Must be rigid (phenyl ring) compared to the flexible aliphatic chain of

hydroxamates. This rigidity positions the ZBG correctly for the "foot pocket" entry.

The Cap Group: This is the primary driver of selectivity. Bulky heteroaromatic caps (e.g.,

pyridylcarbamate in Entinostat) interact with surface residues (Asp104 in HDAC1) to filter out

Class II HDACs.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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